molecular formula C15H16N4O2 B7810966 Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B7810966
M. Wt: 284.31 g/mol
InChI Key: IZJNDLFUEHATQC-UHFFFAOYSA-N
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Description

Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves multi-step reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with o-phenylenediamine to form the benzimidazole ring. This intermediate is then esterified with ethyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA, while the pyrazole ring can inhibit certain enzymes. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate is unique due to the combination of the benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

ethyl 2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-21-14(20)10-19-13-7-5-4-6-11(13)16-15(19)12-8-9-18(2)17-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJNDLFUEHATQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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